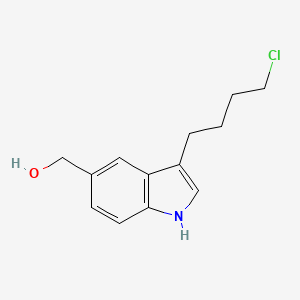
3-(4-Chlorobutyl)-1H-indole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobutyl)-1H-indole-5-methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-methanol typically involves several steps. One common method starts with the preparation of 5-cyanoindole, which is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobutyryl chloride under the catalysis of Lewis acids. The resulting 3-(4-chlorobutyryl)-5-cyanoindole is then reduced to form the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production.
Chemical Reactions Analysis
3-(4-Chlorobutyl)-1H-indole-5-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols and carboxylic acids.
Scientific Research Applications
3-(4-Chlorobutyl)-1H-indole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The indole ring structure allows for interactions with various biological pathways, influencing processes like cell signaling and metabolism .
Comparison with Similar Compounds
3-(4-Chlorobutyl)-1H-indole-5-methanol can be compared with other indole derivatives, such as:
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: This compound has a similar structure but features a cyano group instead of a methanol group, which can alter its reactivity and applications.
5-Chloroindole: This simpler indole derivative lacks the butyl group, making it less versatile in terms of chemical modifications.
Indole-3-acetic acid: A naturally occurring indole derivative that plays a crucial role in plant growth and development.
Properties
CAS No. |
143612-81-1 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
[3-(4-chlorobutyl)-1H-indol-5-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-6-2-1-3-11-8-15-13-5-4-10(9-16)7-12(11)13/h4-5,7-8,15-16H,1-3,6,9H2 |
InChI Key |
ZLCXRFVIWZPULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=CN2)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
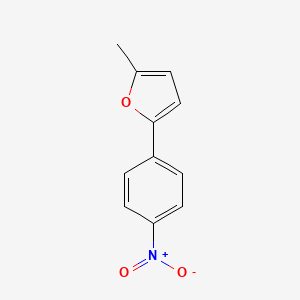

![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
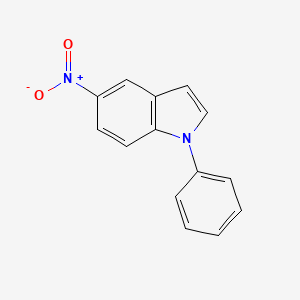
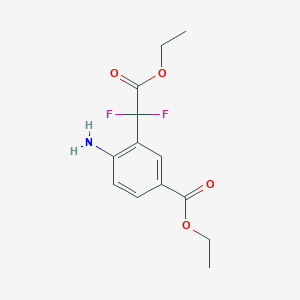
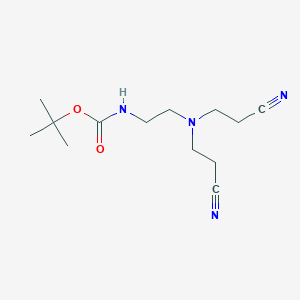
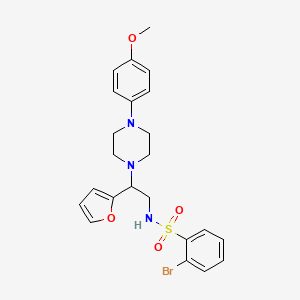

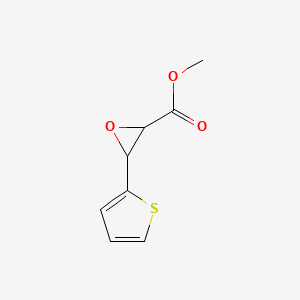
![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

